SHP-141 is classified under histone deacetylase inhibitors (HDAC inhibitors), which are increasingly recognized for their potential in cancer therapy due to their ability to alter gene expression profiles. The compound is derived from natural products and has been synthesized through various chemical methods aimed at optimizing its efficacy and selectivity against specific HDAC isoforms.
The synthesis of SHP-141 involves several steps that focus on the formation of the hydroxamic acid moiety, which is critical for its activity as an HDAC inhibitor. The general synthetic route includes:
The synthesis has been optimized to achieve high yields while minimizing by-products, ensuring that the final product meets the required pharmacological standards for further biological evaluation .
SHP-141 features a hydroxamic acid functional group that is essential for its interaction with the active site of histone deacetylases. The molecular structure can be described as follows:
The three-dimensional conformation allows for effective binding to the zinc ion present in the active site of HDACs, facilitating inhibition .
SHP-141 primarily acts through competitive inhibition of histone deacetylases. The key reactions involved include:
These reactions are crucial for understanding how SHP-141 alters gene expression patterns associated with tumorigenesis .
The mechanism of action for SHP-141 involves several steps:
Research indicates that SHP-141 can induce significant changes in gene expression profiles associated with cell cycle regulation and apoptosis, contributing to its therapeutic effects in cutaneous T-cell lymphoma .
SHP-141 exhibits several notable physical and chemical properties:
These properties are essential for formulating SHP-141 into suitable dosage forms for clinical use .
SHP-141 is primarily explored for its application in oncology, specifically targeting cutaneous T-cell lymphoma. Its role as a histone deacetylase inhibitor positions it within a promising class of epigenetic therapies aimed at reversing aberrant gene silencing associated with cancer progression. Ongoing research focuses on:
The potential applications extend beyond oncology into other areas where epigenetic modulation may provide therapeutic benefits .
SHP-141 (remetinostat) emerged from rational drug design efforts to develop topically active histone deacetylase (HDAC) inhibitors with minimized systemic toxicity. Its chemical scaffold—a hydroxamic acid-based structure (molecular weight: 323.34 g/mol; CAS: 946150-57-8)—derives from suberoylanilide hydroxamic acid (SAHA/vorinostat), but incorporates a critical esterase-cleavable linker. This structural innovation allows remetinostat to retain potent HDAC inhibitory activity in the skin while undergoing rapid enzymatic degradation upon entering systemic circulation, thereby limiting off-target effects [1] [8].
The compound was initially developed by Medivir AB for cutaneous T-cell lymphoma (CTCL), with phase II trials later expanding to basal cell carcinoma (BCC) and squamous cell carcinoma (SCC). Preclinical studies confirmed its pan-HDAC inhibition profile, selectively targeting HDAC isoforms 1, 3, and 6 with inhibitory constants (Ki) of 160 nM, 66 nM, and 10 nM, respectively. This enzymatic targeting disrupts oncogenic transcriptional programs in malignant cells [1] [4] [8].
Table 1: Key Biochemical Properties of SHP-141
Property | Value |
---|---|
Molecular Formula | C₁₆H₂₁NO₆ |
Molecular Weight | 323.34 g/mol |
HDAC Isoform Inhibition (Ki) | HDAC1: 160 nM; HDAC3: 66 nM; HDAC6: 10 nM |
Primary Metabolite | Inactive polar derivatives |
Topical Bioavailability | High dermal penetration, low systemic absorption |
Clinical validation followed in a Stanford-led phase II trial (NCT03180528) for BCC, where topical 1% remetinostat gel demonstrated significant tumor regression. Of 33 evaluable tumors, 69.7% achieved objective response (≥30% reduction in longest diameter), with 54.8% showing complete pathological resolution post-treatment [1] [9] [10].
HDACs regulate chromatin accessibility by removing acetyl groups from histone lysine residues, promoting transcriptional repression. In cancers like BCC, aberrant HDAC activity facilitates:
Topical delivery addresses a critical limitation of systemic HDAC inhibitors (e.g., vorinostat): dose-limiting toxicities (thrombocytopenia, fatigue). Remetinostat’s localized action exploits the skin’s high esterase activity, confining therapeutic effects to the application site while hydrolyzing absorbed drug into inactive metabolites. This pharmacokinetic profile enables chronic dosing without systemic exposure [1] [5] [8].
Table 2: Mechanistic Rationale for Topical HDAC Inhibition in BCC
Biological Process | Effect of SHP-141 | Therapeutic Outcome |
---|---|---|
GLI1 Transcription | HDAC inhibition sequesters GLI1 | Hedgehog pathway suppression |
Histone Acetylation (H3K27) | Increased acetyl-H3 levels | Tumor suppressor reactivation |
Tumor Microenvironment | Reduced pro-inflammatory cytokines | Anti-inflammatory activity |
Cancer Stem Cell Markers | Downregulation (e.g., SOX9, OCT4) | Reduced self-renewal capacity |
Clinical studies corroborated this rationale: remetinostat reduced GLI1 mRNA expression by >50% in treated BCCs, directly linking target engagement to therapeutic efficacy [1] [10].
SHP-141 occupies a distinct niche among HDAC inhibitors due to its topical specificity and metabolic lability. Unlike conventional systemic agents (e.g., vorinostat, romidepsin), remetinostat’s esterase-sensitive linker enables localized therapy without measurable plasma concentrations, mitigating class-wide adverse effects [1] [8].
Its novelty further lies in:
Table 3: Comparative Profile of SHP-141 vs. Systemic HDAC Inhibitors
Attribute | SHP-141 (Remetinostat) | Vorinostat | Romidepsin |
---|---|---|---|
Administration | Topical gel | Oral | Intravenous |
Metabolic Stability | Esterase-cleaved (dermal) | Hepatic glucuronidation | Hepatic oxidation |
HDAC Isoform Targets | HDAC1/3/6 (pan-class I/IIb) | Pan-HDAC (classes I/II/IV) | Class I (HDAC1–3, 8) |
Therapeutic Indications | BCC, CTCL (under investigation) | CTCL, multiple myeloma | CTCL, peripheral T-cell lymphoma |
Systemic Exposure | Undetectable in plasma | High (dose-limiting toxicities) | High (QTc prolongation risk) |
Remetinostat thus represents a paradigm shift in epigenetic therapy: translating HDAC inhibition into dermatologic oncology via tissue-selective pharmacokinetics. Ongoing trials in SCC (NCT03875859) may further expand its utility [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1